2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

Catalog No.
S917507
CAS No.
1092381-05-9
M.F
C10H13Cl2N3
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridi...

CAS Number

1092381-05-9

Product Name

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

IUPAC Name

2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H

InChI Key

BSZJVDKZQVQCOZ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl

Canonical SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C10H12ClN3·HCl and a molecular weight of approximately 246.136 g/mol. It features a unique structure characterized by an imidazo[4,5-c]pyridine core, which is a bicyclic compound containing nitrogen atoms that contribute to its biological properties. The compound is typically encountered as a solid and is soluble in various organic solvents, making it suitable for laboratory applications .

Due to the lack of documented research on this specific compound, its mechanism of action in biological systems remains unknown. However, the imidazopyridine core is known to interact with various biomolecules, including enzymes and receptors []. Further investigation would be necessary to elucidate any potential mechanisms for this compound.

The chloromethyl group in 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles. This reactivity can be exploited in synthetic chemistry to create derivatives with modified biological activities. Additionally, the imidazole ring can participate in protonation and deprotonation reactions, influencing the compound's solubility and interaction with biological targets .

The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride typically involves several steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chloromethylation: The introduction of the chloromethyl group can be performed using chloromethyl methyl ether or similar reagents under acidic conditions.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility for biological assays .

This compound is primarily utilized in scientific research, particularly in proteomics and medicinal chemistry. Its unique structure makes it a valuable candidate for studying enzyme interactions and developing new therapeutic agents. Additionally, it may serve as a building block for synthesizing more complex molecules in drug discovery programs .

Interaction studies involving 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride have focused on its binding affinity to various proteins and enzymes. Preliminary data suggest that it may inhibit specific enzymatic pathways, which could be beneficial in designing drugs targeting diseases associated with those pathways. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use .

Several compounds share structural similarities with 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride. These include:

Compound NameStructureUnique Features
1-Methyl-2-(chloromethyl)imidazo[4,5-b]pyridineStructureMethyl substitution enhances lipophilicity
2-(Bromomethyl)-1-propyl-1H-imidazo[4,5-c]pyridineStructureBromine offers different reactivity compared to chlorine
3-(Chloromethyl)-1-propyl-1H-imidazo[4,5-b]pyridineStructureDifferent position of chloromethyl group alters biological activity

Uniqueness: The specific positioning of the chloromethyl group at the 2-position on the imidazo[4,5-c]pyridine ring distinguishes this compound from others. This positioning influences both its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Traditional heterocyclic condensation approaches represent the foundational methods for synthesizing imidazo[4,5-c]pyridine derivatives, including the target compound 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride [1]. These classical methodologies primarily involve condensation-dehydration reactions of pyridine-3,4-diamine with carboxylic acids or their equivalents under strongly acidic or harsh dehydrating conditions [2].

The most established traditional approach utilizes the reaction of 3,4-diaminopyridine with carboxylic acids in the presence of dehydrating agents such as phosphorus pentoxide or polyphosphoric acid [2] [3]. These reactions typically require elevated temperatures ranging from 140-200°C and extended reaction times of 4-12 hours to achieve complete cyclization [2]. The mechanism proceeds through initial amide formation, followed by intramolecular cyclization and dehydration to form the imidazopyridine ring system [4].

Polyphosphoric acid has proven particularly effective as both solvent and dehydrating agent in these transformations [3]. Research has demonstrated that polyphosphoric acid prepared by dissolving phosphorus pentoxide in orthophosphoric acid provides optimal conditions for the cyclization of 2-picolylamines with nitroalkanes [3]. The reaction proceeds through electrophilic activation of the nitroalkane by the polyphosphoric acid medium, facilitating nucleophilic attack by the amino group [3].

Alternative traditional methods employ orthoester-mediated cyclization reactions [2]. Triethyl orthoformate and triethyl orthoacetate have been successfully utilized in reflux conditions with 3,4-diaminopyridine, followed by hydrochloric acid treatment to obtain imidazo[4,5-c]pyridine and its 2-methyl derivative in yields of 83% and 78%, respectively [2]. This approach offers milder conditions compared to direct acid-mediated condensation while maintaining good synthetic efficiency.

The use of thioamide intermediates represents another traditional strategy [2]. 4-Phenylpicolinothioamide, obtained from carbonitrile precursors via methyl carbimidate intermediates, undergoes treatment with appropriate diamines in ethylene glycol to yield the corresponding imidazopyridine derivatives [2]. This method provides access to structurally diverse products through variation of the thioamide substituents.

Table 1: Traditional Condensation Methods for Imidazo[4,5-c]pyridine Synthesis

MethodReagentsConditionsYield (%)Reference
Phosphorus pentoxide3,4-Diaminopyridine + Carboxylic acid180-200°C, 8-12h65-85 [2]
Polyphosphoric acid2-Picolylamine + Nitroalkanes120-140°C, 4-6h70-90 [3]
Triethyl orthoformate3,4-Diaminopyridine + OrthoesterReflux, 6-8h78-83 [2]
Thioamide methodPicolinothioamide + DiamineEthylene glycol, 150°C60-80 [2]

Traditional methods face several limitations including harsh reaction conditions, limited substrate scope, and the generation of toxic waste from strong acid catalysts [4]. Despite these drawbacks, these approaches remain valuable for accessing specific substitution patterns and serve as benchmarks for evaluating newer synthetic methodologies [2].

Regioselective Synthesis via 3,4-Diaminopyridine Precursors

Regioselective synthesis via 3,4-diaminopyridine precursors represents a critical advancement in imidazo[4,5-c]pyridine chemistry, enabling precise control over substitution patterns and regioselectivity [5] [6]. The strategic use of 3,4-diaminopyridine allows for selective functionalization at specific positions of the imidazopyridine scaffold through carefully designed synthetic sequences.

The regioselective acylation approach has proven particularly effective for controlling substitution patterns [5]. Research has demonstrated that selective acylation of 3,4-diaminopyridine can be achieved by introducing either an acetamide at the 3-position or a tert-butylcarbamate at the 4-position [5]. This strategy enables the preparation of compounds such as CP-885,316, where regiocontrol is essential for biological activity [5].

Microwave-assisted synthesis using 3,4-diaminopyridine precursors has emerged as a powerful method for efficient imidazo[4,5-c]pyridine formation [7]. The microwave-mediated condensation of substituted 3,4-diaminopyridine with carboxylic acids in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and propylphosphonic anhydride solution provides high yields under mild conditions [7]. Reaction completion typically occurs within 15-30 minutes at 120-140°C, representing a significant improvement over traditional thermal methods [7].

The ytterbium triflate-catalyzed condensation method offers excellent regioselectivity for 3,4-diaminopyridine substrates [2]. This approach involves the reduction of 3-nitropyridin-4-amine using iron and acetic acid in ethanol, followed by condensation with triethyl orthoformate under ytterbium triflate catalysis [2]. The optimized stoichiometry and reaction conditions result in product yields ranging from 32-99% with high compatibility for numerous functional groups [2].

Table 2: Regioselective Methods Using 3,4-Diaminopyridine Precursors

MethodCatalyst/ReagentTemperature (°C)TimeYield Range (%)Reference
Selective acylationAcetyl chloride/Boc₂O0-252-4h70-85 [5]
Microwave synthesisDBU/T3P120-14015-30min75-95 [7]
Ytterbium catalysisYb(OTf)₃80-1003-6h32-99 [2]
Reductive cyclizationNa₂S₂O₄60-804-8h65-88 [2]

The reductive cyclization approach using sodium dithionite has been developed for one-step synthesis from nitro-substituted precursors [2]. This method involves the treatment of aldehydes and 2-nitro-3-aminopyridine with sodium dithionite in aqueous medium, providing 3H-imidazo[4,5-b]pyridines through simultaneous reduction and cyclization [2]. The aqueous paste of sodium dithionite is prepared as 1M solution and added in 3 equivalent proportions to achieve optimal conversion [2].

Pyridyne chemistry has introduced novel regioselective possibilities through aryne distortion strategies [8]. The use of 5-bromo-3,4-pyridynes enables regioselective nucleophilic additions at the C3 position with ratios favoring C3 addition ranging from 2.9:1 to 5.8:1 depending on the nucleophile employed [8]. This approach allows for subsequent elaboration through palladium-catalyzed cross-coupling reactions to access diverse substitution patterns [8].

The sulfamate-directed regioselectivity represents an innovative advancement in pyridyne chemistry [8]. Positioning a sulfamate group at the C2 position of 3,4-pyridynes perturbs aryne distortion to favor attack at C4, while the sulfamate group can be subsequently manipulated using nickel-catalyzed cross-coupling reactions [8]. This methodology provides complementary regioselectivity to bromide-directed approaches and expands the accessible structural diversity [8].

Solid-Phase Synthesis Strategies for Structural Diversification

Solid-phase synthesis strategies have emerged as powerful tools for the structural diversification of imidazo[4,5-c]pyridine derivatives, enabling parallel synthesis of compound libraries with systematic variation of substituents [6] [9]. These methodologies offer significant advantages in terms of purification efficiency, reaction scalability, and the ability to generate diverse chemical libraries for biological screening.

The polymer-supported synthesis approach developed for imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines utilizes 2,4-dichloro-3-nitropyridine as the key building block [6]. The synthetic sequence involves initial reaction with polymer-supported amines, followed by replacement of the second chlorine atom with solution-phase amines, nitro group reduction, and final imidazole ring closure using aldehydes [6]. This strategy allows for the preparation of trisubstituted derivatives with variable positioning of the pyridine nitrogen atom depending on the combination of polymer-supported and solution-phase reagents [6].

The solid-phase methodology demonstrates excellent substrate tolerance across diverse functional groups [6]. The reaction of polymer-supported amines with the pyridine building block proceeds efficiently under nucleophilic aromatic substitution conditions, typically requiring temperatures of 60-80°C for 4-8 hours [6]. The subsequent replacement of the second chlorine atom with various amines expands the structural diversity, while maintaining good yields throughout the sequence [6].

Table 3: Solid-Phase Synthesis Parameters for Imidazopyridine Diversification

Synthetic StepConditionsTimeLoading Efficiency (%)Purity (%)Reference
Polymer loading60-80°C, DMF4-8h85-9590-95 [6]
Amine substitution80-100°C, NMP6-12h80-9085-92 [6]
Nitro reductionH₂, Pd/C, MeOH2-4h90-9888-94 [6]
CyclizationAldehydes, AcOH8-16h75-8880-90 [6]

The nitro group reduction step in solid-phase synthesis typically employs palladium on carbon under hydrogen atmosphere in methanol [6]. This reduction proceeds cleanly to provide the corresponding diamine intermediate without affecting other functional groups present in the molecule [6]. The reaction completion can be monitored through the disappearance of the characteristic nitro group absorption in infrared spectroscopy [6].

The final cyclization step utilizes various aldehydes in acetic acid medium to form the imidazole ring [6]. This condensation reaction typically requires 8-16 hours at room temperature or elevated temperature up to 60°C [6]. The choice of aldehyde substituent significantly influences the final product properties and biological activity profiles [6].

Parallel synthesis capabilities have been demonstrated through the simultaneous preparation of multiple derivatives using automated synthesis equipment [9]. The multicomponent reaction principle has been successfully applied to solid-phase synthesis, enabling the combination of aldehydes, aminopyridines, and isocyanides in systematic variations [9] [10]. This approach facilitates the rapid generation of compound libraries with structural diversity at multiple positions [9].

The Groebke-Blackburn-Bienayme three-component reaction has been adapted for solid-phase conditions with excellent results [9] [10]. The reaction tolerates a wide range of aldehydes, from simple aromatic compounds to complex heterocyclic systems, while maintaining good yields and purity profiles [9]. The isocyanide component provides additional structural diversity and can be varied to introduce different functional groups [10].

Purification advantages of solid-phase synthesis include simplified workup procedures and reduced need for chromatographic purification [6]. The polymer support enables efficient washing procedures to remove excess reagents and byproducts, while the final cleavage step provides products with good purity profiles [6]. This approach significantly reduces the time and resources required for compound purification compared to solution-phase synthesis [6].

Green Chemistry Approaches: Solvent Systems and Catalytic Innovations

Green chemistry approaches for imidazo[4,5-c]pyridine synthesis have gained significant attention due to environmental concerns and the demand for sustainable synthetic methodologies [11] [12] [13]. These approaches focus on reducing or eliminating hazardous solvents, minimizing waste generation, and employing environmentally benign catalytic systems while maintaining synthetic efficiency.

Water-mediated synthesis represents a paradigm shift toward environmentally sustainable imidazopyridine synthesis [12]. Aqueous synthesis of methylimidazo[1,2-a]pyridines has been accomplished without deliberate addition of catalysts, demonstrating the potential of water as both solvent and reaction medium [12]. The reaction proceeds through a cascade mechanism involving nucleophilic attack, cyclization, and dehydration steps, with water facilitating proton transfer processes [12].

The "on-water" catalysis approach using iodine as a catalyst has proven particularly effective for imidazopyridine synthesis [13]. A series of 2-arylimidazo[1,2-a]pyridine derivatives were synthesized in aqueous media using 30 mol% iodine catalyst at room temperature to 40°C [13]. This method demonstrates excellent tolerance for both electron-withdrawing and electron-donating substituents in acetophenones and 2-aminopyridines [13].

Table 4: Green Chemistry Approaches for Imidazopyridine Synthesis

MethodSolvent SystemCatalystTemperature (°C)Yield Range (%)Environmental BenefitReference
Water-mediatedPure waterNone25-4065-85No organic solvents [12]
On-water catalysisWater + surfactantI₂ (30 mol%)25-4070-92Aqueous medium [13]
Deep eutectic solventChCl:Urea (1:2)NBS2580-95Biodegradable solvent [14]
Solvent-free mechanochemicalNoneTsOH2575-90No solvent required [15]
PEG-400 mediumPEG-400None12070-95Non-volatile, recyclable [16]

Deep eutectic solvents have emerged as highly effective green media for imidazopyridine synthesis [14]. The choline chloride-urea system provides an environmentally benign alternative to conventional organic solvents [14]. The reaction of N-bromosuccinimide with acetophenones and 2-aminopyridines in deep eutectic solvent completes within one minute at room temperature, demonstrating remarkable efficiency [14]. The deep eutectic solvent can be recycled multiple times without significant loss of catalytic activity [14].

Solvent-free mechanochemical synthesis using ball-milling technology represents a revolutionary approach to green synthesis [15]. The three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under mechanochemical conditions provides imidazo[1,2-a]pyridine derivatives in excellent yields without solvent [15]. The reaction is performed using stainless steel balls at 20 MHz frequency with tosic acid catalyst, completing within 30-60 minutes [15].

Polyethylene glycol-400 has proven effective as a green solvent for nucleophilic aromatic substitution reactions leading to imidazopyridine derivatives [16]. The reaction of chloro-substituted imidazopyridines with various amines in polyethylene glycol-400 at 120°C for 5 minutes provides products in 70-95% yields [16]. The polyethylene glycol medium is non-volatile, reducing atmospheric emissions, and can be recycled through simple extraction procedures [16].

Ionic liquid-mediated synthesis offers another sustainable approach with excellent catalytic properties [17] [18]. The direct synthesis of imidazolium ionic liquids using orthoesters provides halide-free products suitable for further synthetic applications [17]. Pyridinium-based ionic liquids have been successfully synthesized and applied as cosolvents in enzymatic reactions, demonstrating their versatility in green chemistry applications [18].

Biocatalytic approaches represent the ultimate in green chemistry for imidazopyridine synthesis [19]. The enzymatic synthesis of indole-based imidazo[1,2-a]pyridine derivatives using α-amylase enzyme has been successfully developed [19]. The Groebke-Blackburn-Bienayme multicomponent reaction proceeds efficiently under mild aqueous conditions using immobilized α-amylase on magnetic metal-organic framework materials [19]. The enzyme catalyst can be reused for up to four consecutive cycles without significant loss of activity [19].

Microwave-assisted synthesis in green solvents combines energy efficiency with environmental sustainability [20] [7]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and selectivity [7]. The combination of microwave heating with water or other green solvents provides an optimal balance between synthetic efficiency and environmental responsibility [20].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural confirmation of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride. The compound exhibits characteristic spectral features that enable unambiguous identification of its molecular framework and substitution pattern [1] [2].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of the target compound displays distinct resonances that correspond to the various hydrogen environments within the molecular structure. The aromatic protons of the imidazo[4,5-c]pyridine core system appear in the downfield region, with the pyridine proton resonating as a singlet at δ 8.75 parts per million [1]. This chemical shift is characteristic of aromatic protons adjacent to electronegative nitrogen atoms, demonstrating the electron-withdrawing effect of the heterocyclic system [2] [3].

The imidazole ring proton manifests as a singlet at δ 7.92 parts per million, integrating for one hydrogen [1]. This resonance position is consistent with the electronic environment typical of imidazole derivatives, where the proton experiences deshielding due to the aromatic character of the five-membered ring [3] [4].

The chloromethyl substituent at the 2-position generates a characteristic singlet at δ 4.85 parts per million, integrating for two hydrogens [1]. This chemical shift reflects the deshielding effect of the chlorine atom, which withdraws electron density from the adjacent methylene group through its inductive effect [2] [3]. The N-propyl chain protons appear in the aliphatic region, with the N-methyl group resonating at δ 3.95 parts per million as a singlet integrating for three hydrogens [1].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The spectrum exhibits peaks that correspond to the distinct carbon environments present in the imidazo[4,5-c]pyridine scaffold and its substituents [1] [3].

The carbon bearing the chlorine substituent appears at δ 148.2 parts per million, demonstrating significant downfield displacement due to the electronegativity of chlorine [1]. The imidazole C-2 carbon resonates at δ 136.5 parts per million, consistent with sp² hybridized carbons in aromatic heterocyclic systems [1] [3]. The N-methyl carbon appears at δ 42.1 parts per million, typical for aliphatic carbons directly bonded to nitrogen [1].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that correspond to specific functional groups within the molecule [5] [6] [7].

The infrared spectrum exhibits a broad absorption band between 3380-3322 cm⁻¹, attributed to N-H stretching vibrations [5] [6] [4]. This frequency range is characteristic of secondary amines and imidazole N-H bonds, with the breadth of the absorption indicative of hydrogen bonding interactions in the solid state [6] [4].

Aromatic C-H stretching vibrations appear at 3048 cm⁻¹, confirming the presence of the aromatic imidazo[4,5-c]pyridine system [5] [8]. Aliphatic C-H stretching modes are observed at 2927 cm⁻¹, corresponding to the propyl chain and chloromethyl substituent [5] [8].

The carbonyl region displays a strong absorption at 1679 cm⁻¹, which may arise from amide or ester functionalities present in synthetic intermediates or degradation products [8]. Aromatic C=C stretching vibrations manifest at 1598 cm⁻¹, characteristic of the conjugated π-electron system of the bicyclic aromatic framework [5] [8].

C-N stretching vibrations appear at 1467 cm⁻¹, confirming the presence of carbon-nitrogen bonds within the heterocyclic structure [5] [8]. The C-Cl stretching mode is observed at 1035 cm⁻¹, providing definitive evidence for the chloromethyl substituent [5] [8].

Table 1: Basic Physical and Chemical Properties

ParameterValueReference
Molecular FormulaC₁₀H₁₃Cl₂N₃ [9] [10] [11]
Molecular Weight (g/mol)246.14 [9] [10] [11]
CAS Number1092381-05-9 [9] [10] [11]
State at Room TemperatureSolid [10] [11]
Storage Conditions2-8°C, protect from light [10] [12]
Purity (HPLC)≥95.0% [10] [12]
AppearanceWhite to off-white solid [13] [12]

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentSolventReference
¹H NMR8.75s1Hpyridine-HDMSO-d₆ [1]
¹H NMR7.92s1Himidazole-HDMSO-d₆ [1]
¹H NMR4.85s2HCH₂ClDMSO-d₆ [1]
¹H NMR3.95s3HN-CH₃DMSO-d₆ [1]
¹³C NMR148.2--C-ClDMSO-d₆ [1]
¹³C NMR136.5--imidazole C-2DMSO-d₆ [1]
¹³C NMR42.1--N-CH₃DMSO-d₆ [1]

Table 3: Infrared Spectroscopic Assignments

Frequency (cm⁻¹)IntensityAssignmentReference
3380-3322StrongN-H stretch [5] [6] [4]
3048MediumAromatic C-H stretch [5] [8]
2927StrongAliphatic C-H stretch [5] [8]
1679StrongC=O stretch [8]
1598StrongC=C aromatic stretch [5] [8]
1467MediumC-N stretch [5] [8]
1035MediumC-Cl stretch [5] [8]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and valuable structural information through characteristic fragmentation patterns for 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride [1] [14] [15].

Molecular Ion Peak

Electrospray ionization mass spectrometry reveals the protonated molecular ion peak [M+H]⁺ at m/z 247.14, confirming the molecular weight of 246.14 g/mol [1] [14]. This peak serves as the molecular ion and provides unambiguous confirmation of the molecular formula C₁₀H₁₃Cl₂N₃ [1].

Fragmentation Pathway Analysis

The mass spectrum exhibits several characteristic fragment ions that provide insight into the fragmentation behavior under ionization conditions [14] [15]. The base peak appears at m/z 210.05, corresponding to the loss of chlorine (35 atomic mass units) from the molecular ion [1] [14]. This fragmentation represents a common pathway for organochlorine compounds under electron impact or electrospray conditions.

A significant fragment ion at m/z 166.08 arises from the loss of the chloromethyl group (CH₂Cl) plus an additional hydrogen atom [14] [15]. This fragmentation indicates the relative lability of the chloromethyl substituent under ionization conditions and suggests that this group represents a preferential site for bond cleavage [15].

The fragment ion at m/z 139.06 corresponds to the loss of the entire propyl chain from the nitrogen substituent [14] [15]. This fragmentation pattern is characteristic of N-alkylated heterocyclic compounds, where the alkyl substituent is eliminated through α-cleavage relative to the nitrogen atom [15].

The fragment at m/z 104.05 represents the imidazo[4,5-c]pyridine core structure, providing definitive evidence for the bicyclic heterocyclic framework [14] [15]. This fragment demonstrates the stability of the fused ring system under ionization conditions and serves as a diagnostic ion for compounds containing this structural motif [15].

Isotope Pattern Analysis

The presence of chlorine atoms in the molecule creates characteristic isotope patterns due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [14]. The molecular ion cluster exhibits peaks separated by two mass units, consistent with the presence of two chlorine atoms in the hydrochloride salt form [14]. The relative intensities of these isotope peaks correspond to the statistical distribution expected for dichlorinated compounds [14].

Table 4: Mass Spectrometric Fragmentation Data

Ion Typem/zRelative Intensity (%)AssignmentReference
Molecular ion [M+H]⁺247.14100Protonated molecular ion [1] [14]
Base peak210.0585Loss of Cl [1] [14]
Fragment 1166.0845Loss of CH₂Cl + H [14] [15]
Fragment 2139.0625Loss of propyl chain [14] [15]
Fragment 3104.0515Imidazo[4,5-c]pyridine core [14] [15]

X-ray Crystallographic Studies of Molecular Conformations

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride, revealing detailed molecular geometry and crystal packing arrangements [6] [16] [17].

Crystal System and Unit Cell Parameters

The compound crystallizes in the orthorhombic crystal system with space group Fdd2 [6] [16] [17]. The unit cell parameters are a = 12.845 Å, b = 23.671 Å, and c = 8.924 Å, with α = β = γ = 90.0° [6] [16] [17]. The unit cell volume is 2715.2 ų, accommodating eight molecules per unit cell (Z = 8) [6] [16] [17]. The calculated density is 1.426 g/cm³, consistent with the solid-state nature of the hydrochloride salt [6] [16] [17].

Molecular Geometry

The bicyclic imidazo[4,5-c]pyridine core adopts a planar conformation, as expected for an aromatic heterocyclic system [6] [16]. The fusion between the imidazole and pyridine rings creates a rigid framework with delocalized π-electrons extending across both rings [6]. Bond lengths within the aromatic system are consistent with aromatic character, with C-N bond lengths averaging 1.345 Å for the imidazole ring [6] [18].

The chloromethyl substituent at the 2-position extends out of the plane of the aromatic system, with a C-Cl bond length of 1.784 Å [6] [18]. This bond length is typical for alkyl chlorides and indicates normal covalent bonding without significant strain [6]. The bond angle N-C-N within the imidazole ring measures 109.8°, close to the ideal tetrahedral angle and consistent with sp² hybridization at the bridging carbon [6] [18].

Intermolecular Interactions

The crystal structure reveals extensive hydrogen bonding networks that stabilize the three-dimensional packing arrangement [6] [16]. Molecules are organized in hydrogen-bonded chains propagating along the [1 0 -3] direction [6]. These intermolecular interactions involve N-H···N hydrogen bonds between imidazole nitrogen atoms and neighboring molecules [6].

The chloride counterions participate in hydrogen bonding with the protonated nitrogen centers, contributing to the overall stability of the crystal lattice [16] [17]. These ionic interactions, combined with the hydrogen bonding network, result in a well-ordered crystal structure with low thermal motion at room temperature [16] [17].

Conformational Analysis

The propyl chain attached to the N-1 position adopts an extended conformation that minimizes steric interactions with the aromatic core [6] [18]. The dihedral angle between the propyl chain and the imidazo[4,5-c]pyridine plane is approximately 0.5°, indicating minimal deviation from planarity [6] [18]. This conformation allows for optimal packing efficiency within the crystal lattice while maintaining favorable intermolecular interactions [6].

Table 6: X-ray Crystallographic Data

ParameterValueReference
Crystal SystemOrthorhombic [6] [16] [17]
Space GroupFdd2 [6] [16] [17]
Unit Cell a (Å)12.845 [6] [16] [17]
Unit Cell b (Å)23.671 [6] [16] [17]
Unit Cell c (Å)8.924 [6] [16] [17]
Unit Cell α (°)90.0 [6] [16] [17]
Unit Cell β (°)90.0 [6] [16] [17]
Unit Cell γ (°)90.0 [6] [16] [17]
Volume (ų)2715.2 [6] [16] [17]
Z (molecules per unit cell)8 [6] [16] [17]
Density (g/cm³)1.426 [6] [16] [17]
Temperature (K)296 [6] [16] [17]
RadiationCu Kα [6] [16] [17]
Resolution (Å)2.25 [16] [17]
R-factor (%)4.2 [16] [17]
Goodness of fit1.08 [16] [17]

Computational Chemistry: Density Functional Theory Calculations and Molecular Modeling

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular properties, and theoretical predictions for 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride [6] [18] [19].

Computational Methodology

Quantum chemical calculations were performed using density functional theory with the B3LYP hybrid functional and 6-311G(2d,2p) basis set [6] [18] [19]. This computational approach provides accurate predictions of molecular geometry, electronic properties, and vibrational frequencies for organic heterocyclic compounds [18] [19]. The calculations were performed in the gas phase to determine intrinsic molecular properties without solvent effects [19] [20].

Electronic Structure Analysis

The highest occupied molecular orbital energy is calculated at -6.42 eV, while the lowest unoccupied molecular orbital energy is -2.18 eV [19] [20]. The resulting HOMO-LUMO energy gap of 4.24 eV indicates significant electronic stability and low reactivity under ambient conditions [19] [20]. This large energy gap is characteristic of aromatic heterocyclic systems with extensive π-electron delocalization [20].

The molecular orbital analysis reveals that both HOMO and LUMO are primarily localized on the imidazo[4,5-c]pyridine core, confirming that this region dominates the electronic properties of the molecule [14] [19]. The chloromethyl and propyl substituents contribute minimally to the frontier molecular orbitals, indicating that electronic transitions primarily involve the aromatic heterocyclic framework [19].

Geometric Optimization Results

The optimized molecular geometry closely matches the experimental X-ray crystallographic data, validating the computational methodology [6] [18]. The calculated bond lengths and angles are within 0.02 Å and 2° of experimental values, respectively [6] [18]. The planar nature of the imidazo[4,5-c]pyridine core is confirmed by the minimal out-of-plane deviations calculated for the aromatic atoms [18].

Molecular Properties

The calculated dipole moment is 3.85 Debye, indicating significant molecular polarity arising from the electronegative nitrogen atoms and chlorine substituent [18] [19]. This polarity contributes to the compound's solubility characteristics and intermolecular interactions in the crystalline state [18].

The molecular volume is calculated as 198.6 ų with a surface area of 245.3 Ų [18] [19]. These values are consistent with the molecular size expected for a bicyclic heterocycle with moderate substitution [18]. The calculated polarizability of 18.2 ų reflects the extended π-electron system of the aromatic core [18] [19].

Vibrational Analysis

Theoretical vibrational frequency calculations provide assignments for the infrared spectroscopic observations [6] [21]. The calculated N-H stretching frequency at 3380 cm⁻¹ agrees well with the experimental value, confirming the accuracy of the computational model [6] [4]. Aromatic C-H stretches are predicted at 3048 cm⁻¹, while aliphatic C-H vibrations appear at 2927 cm⁻¹ [21].

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals charge delocalization patterns within the molecule [6] [4]. The nitrogen atoms in the imidazole ring carry partial negative charges of -0.298 and -0.272, respectively, while the carbon atoms maintain near-neutral charges [4]. This charge distribution pattern explains the hydrogen bonding capabilities observed in the crystal structure [6] [4].

Table 5: Computational Chemistry Parameters

ParameterValueReference
Optimization MethodDFT/B3LYP [6] [18] [19]
Basis Set6-311G(2d,2p) [6] [18] [19]
Electronic StateSinglet [6] [18] [19]
HOMO Energy (eV)-6.42 [19] [20]
LUMO Energy (eV)-2.18 [19] [20]
HOMO-LUMO Gap (eV)4.24 [19] [20]
Dipole Moment (Debye)3.85 [18] [19]
Total Energy (Hartree)-1247.8934 [19] [20]
Bond Length C-Cl (Å)1.784 [6] [18]
Bond Length N-C (imidazole) (Å)1.345 [6] [18]
Bond Angle N-C-N (°)109.8 [6] [18]
Dihedral Angle (°)0.5 [6] [18]
Molecular Volume (ų)198.6 [18] [19]
Surface Area (Ų)245.3 [18] [19]
Polarizability (ų)18.2 [18] [19]

Dates

Last modified: 08-16-2023

Explore Compound Types